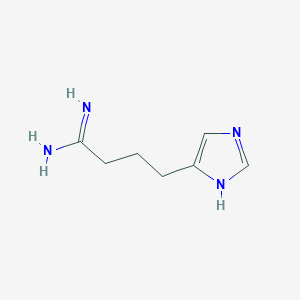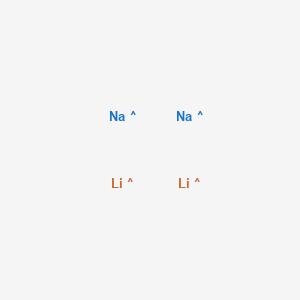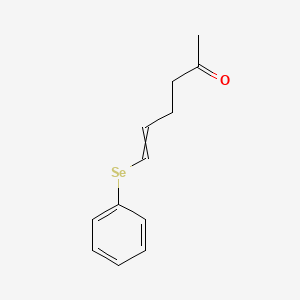![molecular formula C30H46O4Si B14282724 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate CAS No. 135140-06-6](/img/structure/B14282724.png)
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a hexyl chain substituted with a trimethylsilyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(Octyloxy)phenol: This can be achieved by reacting phenol with octyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(Octyloxy)phenyl 4-hydroxybenzoate: The 4-(Octyloxy)phenol is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Introduction of the Trimethylsilyl Group: The final step involves the reaction of the intermediate with 1-(trimethylsilyl)hexyl bromide under basic conditions to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Wissenschaftliche Forschungsanwendungen
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Octyloxy)phenyl 4-hydroxybenzoate: Lacks the trimethylsilyl group, making it less lipophilic.
4-(Hexyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate: Contains a hexyloxy group instead of an octyloxy group, affecting its physical and chemical properties.
Uniqueness
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is unique due to the presence of both the octyloxy and trimethylsilyl groups. These groups confer distinct properties to the compound, such as increased lipophilicity and enhanced reactivity in certain chemical reactions.
Eigenschaften
CAS-Nummer |
135140-06-6 |
|---|---|
Molekularformel |
C30H46O4Si |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
(4-octoxyphenyl) 4-(1-trimethylsilylhexoxy)benzoate |
InChI |
InChI=1S/C30H46O4Si/c1-6-8-10-11-12-14-24-32-26-20-22-28(23-21-26)34-30(31)25-16-18-27(19-17-25)33-29(35(3,4)5)15-13-9-7-2/h16-23,29H,6-15,24H2,1-5H3 |
InChI-Schlüssel |
VVEJACJXSWHDHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(CCCCC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)
![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)




![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)



![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
